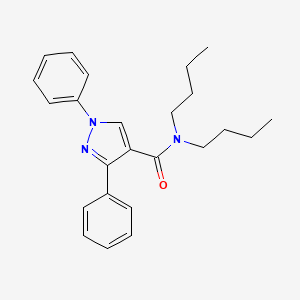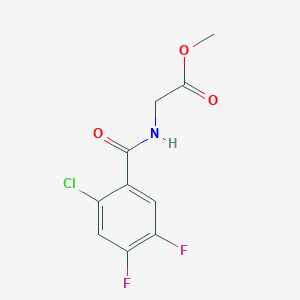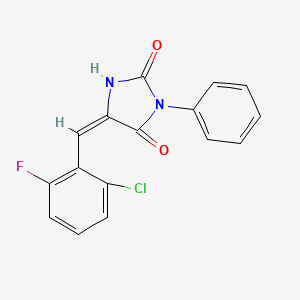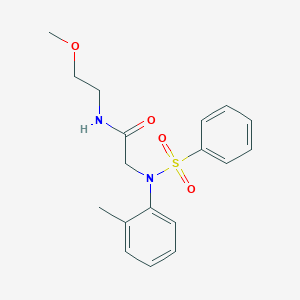
N,N-dibutyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibutyl-1,3-diphenyl-1H-pyrazole-4-carboxamide, commonly known as DDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DDC belongs to the class of pyrazole carboxamide compounds and has been synthesized through various methods.
Mecanismo De Acción
DDC exerts its effects through the inhibition of specific enzymes and signaling pathways involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DDC also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
DDC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, and protect neurons from oxidative stress-induced damage. DDC has also been shown to modulate the activity of immune cells, including T cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DDC has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using standard biochemical and cellular assays. However, DDC also has some limitations, including its low solubility in water and potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on DDC. One area of interest is the development of more efficient and cost-effective synthesis methods for DDC. Additionally, further studies are needed to elucidate the precise mechanisms of action of DDC and its potential therapeutic applications in various diseases. Finally, the development of novel DDC derivatives with improved pharmacological properties may lead to the discovery of more potent and selective compounds for use in clinical settings.
Métodos De Síntesis
DDC can be synthesized through a multi-step process involving the condensation of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with butylamine, followed by the reaction with acetic anhydride and purification by column chromatography. The purity and yield of DDC can be improved by modifying the reaction conditions and optimizing the purification process.
Aplicaciones Científicas De Investigación
DDC has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. DDC has also been investigated for its role in regulating the immune system and reducing oxidative stress.
Propiedades
IUPAC Name |
N,N-dibutyl-1,3-diphenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c1-3-5-17-26(18-6-4-2)24(28)22-19-27(21-15-11-8-12-16-21)25-23(22)20-13-9-7-10-14-20/h7-16,19H,3-6,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVHXZUQQCCTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibutyl-1,3-diphenyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B5184061.png)
![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B5184069.png)
![ethyl 2-[(N,N-diethylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5184077.png)
![ethyl N-{3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N-methylglycinate](/img/structure/B5184088.png)

![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5184096.png)


![N-(2-methoxyphenyl)-N'-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5184109.png)


![2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5184127.png)

![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184156.png)